molecular formula C18H16N2O3S2 B2730829 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide CAS No. 892854-08-9

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide

Cat. No. B2730829
CAS RN: 892854-08-9
M. Wt: 372.46
InChI Key: DMSFICDIGJVUKY-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide and related compounds involves complex chemical reactions aimed at creating compounds with potential applications in various fields including medicinal chemistry and materials science. For instance, the development of novel benzothiazole derivatives through copper-catalyzed intramolecular cyclization processes demonstrates the versatility and efficiency of new synthetic routes in producing compounds with significant structural diversity and potential utility in drug discovery and development (Wang et al., 2008). Additionally, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride emphasizes the exploration of new chemical entities with promising antimicrobial activities, highlighting the importance of synthetic chemistry in addressing global health challenges (Padalkar et al., 2014).

Biological and Pharmaceutical Applications

Research into the biological and pharmaceutical applications of benzothiazole derivatives, including the compound , has revealed their potential in treating various conditions and diseases. The antimicrobial activities of benzothiazole and benzoxazole derivatives against a range of bacterial and fungal strains signify their potential as leads for developing new antimicrobial agents. This is particularly relevant in the context of rising antimicrobial resistance, necessitating the discovery of novel antimicrobial compounds with unique mechanisms of action (Kočí et al., 2002). The exploration of benzothiazole derivatives for their antinociceptive activities further exemplifies the diverse therapeutic potentials of these compounds, offering new avenues for pain management research and drug development (?nkol et al., 2000).

Material Science Applications

In the realm of material science, the structural and functional properties of benzothiazole derivatives have been investigated for their potential applications in creating advanced materials with unique properties. For instance, the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate the ongoing efforts to develop materials with enhanced thermal stability and mechanical properties for industrial applications. This research contributes to the broader understanding of how organic compounds can be tailored to meet specific material science objectives, including the design of polymers with desirable thermal and mechanical characteristics (Qi et al., 2009).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17(6-9-24-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)25-18)23-8-7-22-14/h1-5,10-11H,6-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFICDIGJVUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide

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